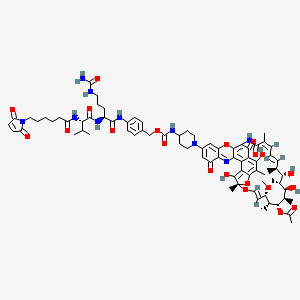

MC-VC-Pabc-DNA31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C77H96N10O21 |

|---|---|

Molecular Weight |

1497.6 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15+,34-29+,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1 |

InChI Key |

MJUSLPQDGZEJSC-UFQKGPKISA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The MC-VC-Pabc-DNA31 Antibody-Drug Conjugate Platform

An in-depth search reveals no publicly available scientific literature, technical datasheets, or whitepapers for a specific molecule designated "MC-VC-Pabc-DNA31". This suggests that "DNA31" may be a proprietary, pre-clinical, or internal code name for a cytotoxic payload that is not yet disclosed in the public domain.

However, the other components of the molecule are well-characterized in the field of antibody-drug conjugates (ADCs):

-

MC (Maleimidocaproyl): A linker component that provides a stable connection to a monoclonal antibody (mAb) via a thiol group on a cysteine residue.

-

VC (Valine-Citrulline): A dipeptide that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring payload release inside the target cancer cell.

-

PABC (para-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the valine-citrulline linker, breaks down to release the active cytotoxic payload.

Given this, the following guide has been constructed based on the established functions of the MC-VC-Pabc linker system and a hypothetical, potent DNA-damaging agent, herein referred to as DNA31 , for illustrative purposes. This document serves as a template for how such a technical guide would be structured.

This document provides a detailed technical overview of the antibody-drug conjugate (ADC) platform utilizing a Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl carbamate (MC-VC-Pabc) linker system to deliver the potent DNA-damaging agent, DNA31.

Introduction and Mechanism of Action

The this compound is an ADC system designed for targeted delivery of a highly potent cytotoxic agent to cancer cells. The specificity is determined by the monoclonal antibody (mAb) chosen, which binds to a tumor-associated antigen. Following binding, the ADC-antigen complex is internalized into the cell and trafficked to the lysosome. Inside the lysosome, the high concentration of the enzyme Cathepsin B cleaves the valine-citrulline dipeptide linker. This initiates the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm. DNA31 then translocates to the nucleus, where it exerts its cytotoxic effect by causing irreparable damage to the cancer cell's DNA, ultimately leading to apoptotic cell death.

Caption: Mechanism of action for an this compound ADC.

Quantitative Data

The following tables present hypothetical but representative data for an ADC utilizing the this compound platform.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted this compound ADC

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| SK-BR-3 | High (3+) | 0.5 |

| BT-474 | High (3+) | 1.2 |

| MCF-7 | Low (1+) | 850 |

| MDA-MB-231 | Negative | > 1000 |

Table 2: In Vivo Efficacy in a BT-474 Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Non-Targeting ADC | 5 | 15 |

| HER2-MC-VC-Pabc-DNA31 | 1 | 75 |

| HER2-MC-VC-Pabc-DNA31 | 5 | 98 (complete regression) |

Experimental Protocols

3.1. In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium. The existing medium is removed from the plates, and 100 µL of the ADC dilutions are added to the respective wells.

-

Incubation: The plates are incubated for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.

-

Data Analysis: The data is normalized to the untreated control wells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

3.2. In Vivo Xenograft Efficacy Study

-

Animal Models: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 10^6 BT-474 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: Mice are randomized into treatment groups. The ADC, vehicle, or control antibodies are administered intravenously (IV) via the tail vein.

-

Efficacy Evaluation: Tumor volumes and body weights are measured twice weekly for the duration of the study (e.g., 28 days).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Caption: A typical experimental workflow for ADC evaluation.

An In-Depth Technical Guide to the Structure and Components of MC-VC-Pabc-DNA31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the MC-VC-Pabc-DNA31 conjugate, a significant tool in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core components, their structural interplay, and the mechanisms that underpin its therapeutic potential.

Core Structure and Components

This compound is a drug-linker conjugate designed for targeted delivery of a potent cytotoxic agent to cancer cells. It is comprised of two primary components: the MC-VC-Pabc linker and the cytotoxic payload, DNA31 .

The MC-VC-Pabc Linker: A Precisely Engineered Delivery System

The linker is a critical element, ensuring the stability of the conjugate in circulation and facilitating the release of the payload only upon reaching the target cell. The MC-VC-Pabc linker is a multi-part system:

-

MC (Maleimidocaproyl): This component provides a stable covalent attachment point to the antibody, typically through the thiol group of a cysteine residue. The maleimide group reacts specifically with sulfhydryl groups, forming a stable thioether bond.

-

VC (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's conditional cleavage strategy. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage is the primary mechanism for payload release within the target cell.

-

PABC (p-aminobenzyl carbamate): This self-immolative spacer connects the VC dipeptide to the DNA31 payload. Upon cleavage of the valine-citrulline amide bond by cathepsin B, the PABC undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified cytotoxic drug, carbon dioxide, and a quinone methide by-product. This "traceless" release is crucial for ensuring the full potency of the payload.

DNA31: A Potent RNA Polymerase Inhibitor

DNA31 is a highly potent cytotoxic agent that functions as an inhibitor of RNA polymerase.[1][2] By inhibiting this essential enzyme, DNA31 effectively halts transcription, leading to a cascade of events that culminate in apoptosis (programmed cell death). Its high potency makes it an ideal candidate for targeted delivery via an ADC, minimizing systemic exposure and associated toxicity.

Quantitative Data

The following table summarizes the key quantitative data for the this compound conjugate.

| Property | Value | Reference |

| Molecular Formula | C₇₇H₉₆N₁₀O₂₁ | [1] |

| Molecular Weight | 1497.64 g/mol | [1] |

| CAS Number | 1639352-03-6 | [1] |

Note: Detailed in vitro (e.g., IC50 values across various cancer cell lines) and in vivo (e.g., efficacy and toxicity data in animal models) quantitative data for the this compound conjugate are primarily available in specialized scientific literature, such as the study by Staben LR, et al. in Nature Chemistry (2016). Access to these publications is recommended for a comprehensive understanding of the conjugate's biological activity.

Structural Visualization

The following diagram illustrates the chemical structure of the complete this compound conjugate.

References

An In-depth Technical Guide to the Mechanism of Action of the MC-VC-PABC Linker

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed exploration of the maleimide-caproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker, a critical component in the design of antibody-drug conjugates (ADCs). It covers the linker's mechanism of action, stability, and the experimental protocols used for its evaluation.

Introduction to the MC-VC-PABC Linker

The MC-VC-PABC linker is a sophisticated chemical bridge that connects a potent cytotoxic payload to a monoclonal antibody (mAb). Its design is predicated on achieving stability in systemic circulation while enabling selective payload release within the target cancer cell. This linker system is integral to the success of several clinically approved and investigational ADCs.[1][][3]

The linker is composed of three key components:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically via conjugation to cysteine residues on the mAb.[3]

-

VC (Valine-Citrulline): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are upregulated in the tumor microenvironment.[3]

-

PABC (p-Aminobenzyloxycarbonyl): A self-immolative spacer that, following cleavage of the VC dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the MC-VC-PABC linker is contingent upon a precise sequence of events, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.

Systemic Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates throughout the bloodstream. The linker is designed to be stable at physiological pH (~7.4) to prevent premature drug release, which could lead to off-target toxicity. The mAb component of the ADC directs it to the surface of cancer cells that overexpress the target antigen.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endo-lysosomal pathway, where it is exposed to an increasingly acidic environment and a high concentration of degradative enzymes.

Cathepsin B-Mediated Cleavage

Within the lysosome, the dipeptide Val-Cit portion of the linker is recognized and cleaved by cathepsin B, a cysteine protease that is highly active in the acidic lysosomal milieu. This enzymatic cleavage occurs at the amide bond between the citrulline residue and the PABC spacer. While cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases may also contribute.

PABC Self-Immolation and Payload Release

The cleavage of the VC dipeptide triggers the critical self-immolative cascade of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction. This process involves an electronic cascade that results in the fragmentation of the spacer, releasing the active, unmodified cytotoxic payload, along with carbon dioxide and an aromatic byproduct.

Data Presentation: Quantitative Analysis of Linker Performance

The performance of the MC-VC-PABC linker is characterized by its stability in plasma and the kinetics of its enzymatic cleavage. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Plasma Stability of MC-VC-PABC Linker in ADCs

| Species | Assay Conditions | Half-life (t½) | Comments |

| Human | 37°C in plasma | Stable | Generally stable with minimal payload release over several days. |

| Mouse | 37°C in plasma | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to a shorter half-life. |

| Rat | 37°C in plasma | Moderately Stable | More stable than in mouse plasma but may still exhibit some degree of cleavage. |

| Cynomolgus Monkey | 37°C in plasma | Stable | Exhibits stability similar to that in human plasma. |

Note: The stability of the linker can be influenced by the specific antibody, payload, and conjugation site.

Table 2: Kinetic Parameters for Cathepsin B-Mediated Cleavage of VC-Containing Substrates

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Z-Val-Cit-AMC | 23 | 1.9 | 83,000 | |

| vc-MMAE based ADCs | No significant difference in K_m_ or k_cat_ values across different antibody carriers |

K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Z-Val-Cit-AMC is a fluorogenic substrate used to model linker cleavage.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the MC-VC-PABC linker's performance.

In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of the ADC and quantify the extent of premature payload release in plasma from different species.

Materials:

-

Test ADC

-

Human, mouse, rat, and cynomolgus monkey plasma

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

Protein A or G affinity chromatography beads

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).

-

Sample Preparation for Intact ADC Analysis (Top-down):

-

At each time point, capture the ADC from the plasma sample using Protein A or G affinity beads.

-

Wash the beads to remove non-specifically bound plasma proteins.

-

Elute the ADC from the beads.

-

-

LC-MS Analysis of Intact ADC:

-

Analyze the eluted ADC using a high-resolution mass spectrometer to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability.

-

-

Sample Preparation for Released Payload Analysis (Bottom-up):

-

To a plasma aliquot, add an internal standard and precipitate the proteins using a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

LC-MS/MS Analysis of Released Payload:

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

-

-

Data Analysis:

-

Plot the average DAR or the percentage of intact ADC remaining over time to determine the linker's half-life in plasma.

-

Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC following enzymatic cleavage by cathepsin B.

Materials:

-

Test ADC

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

37°C incubator

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

-

Reaction Initiation: In a microcentrifuge tube, add the test ADC to the pre-warmed assay buffer. Initiate the cleavage reaction by adding the activated cathepsin B. A typical final concentration for the ADC is 10 µM and for cathepsin B is 100 nM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Reaction Quenching: Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein and enzyme. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity. For kinetic parameter determination, perform the assay with varying substrate (ADC) concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway of ADC Action

References

Unraveling the Core Mechanism of DNA Aptamers as RNA Polymerase Inhibitors: A Technical Guide

Clarification on "DNA31": Initial research indicates that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, a prominent event in the field of molecular programming. As of this writing, "DNA31" does not correspond to a specific publicly documented molecule or payload mechanism. This technical guide will, therefore, focus on the broader, established field of DNA aptamers that function as RNA polymerase inhibitors, a topic of significant interest within the research and drug development communities.

Executive Summary

DNA aptamers are single-stranded nucleic acid ligands capable of binding to a wide array of molecular targets with high affinity and specificity. Their application as therapeutic agents and research tools has gained considerable traction, particularly in the context of enzyme inhibition. This guide provides an in-depth technical overview of the mechanism by which DNA aptamers can inhibit RNA polymerase (RNAP), a crucial enzyme in gene expression. We will delve into the core principles of aptamer-mediated inhibition, the methodologies for their discovery and characterization, and present key quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of RNA Polymerase Inhibition by DNA Aptamers

The inhibitory action of DNA aptamers against RNA polymerase is primarily achieved through specific binding to the enzyme, which can interfere with its function in several ways. These mechanisms are largely dictated by the specific epitope on the RNA polymerase to which the aptamer binds.

Signaling Pathway of RNA Polymerase Inhibition by a DNA Aptamer

Caption: General Mechanism of RNAP Inhibition by a DNA Aptamer.

The primary modes of inhibition include:

-

Competitive Inhibition: The DNA aptamer may mimic the structure of the promoter DNA or the transcription bubble, leading to direct competition for the active site of the RNA polymerase. This prevents the enzyme from binding to its natural DNA template.

-

Non-competitive/Allosteric Inhibition: The aptamer can bind to a site on the RNA polymerase distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic activity or its ability to bind to the promoter.

-

Inhibition of Conformational Changes: The process of transcription involves significant conformational changes in the RNA polymerase. A DNA aptamer can "lock" the enzyme in a particular conformation, preventing the necessary transitions for transcription initiation or elongation.

Quantitative Analysis of Inhibitory Activity

The efficacy of a DNA aptamer as an RNA polymerase inhibitor is quantified through various biophysical and biochemical assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

While the broader literature predominantly features RNA aptamers as RNA polymerase inhibitors, a notable study by Stevie et al. has detailed the development of high-affinity single-stranded DNA aptamers that specifically inhibit the core RNA polymerase (RNAP) from Thermus aquaticus.[1]

| Aptamer | Target | IC50 | Kd | Reference |

| T230-29 (RNA Aptamer) | T7 RNA Polymerase | 11 nM | 8.0 (±2.4) nM | [2] |

| ssDNA Aptamers | Thermus aquaticus RNAP | Data not specified in abstract | High-affinity (not quantified in abstract) | [1] |

(Note: The table includes data for a well-characterized RNA aptamer against T7 RNAP to provide a quantitative example of aptamer-mediated polymerase inhibition, as specific quantitative data for the DNA aptamers from the abstract were not available.)

Experimental Protocols

The development and characterization of DNA aptamers as RNA polymerase inhibitors involve a series of well-defined experimental procedures.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is the cornerstone technique for identifying aptamers with high affinity and specificity for a target molecule.

Logical Workflow for DNA Aptamer SELEX against RNA Polymerase

Caption: SELEX Workflow for DNA Aptamers against RNAP.

Detailed SELEX Protocol:

-

Library Preparation: A large combinatorial library of single-stranded DNA (ssDNA) molecules, typically containing a central randomized region of 20-80 nucleotides flanked by constant regions for PCR amplification, is synthesized.

-

Incubation: The ssDNA library is incubated with the purified RNA polymerase target under specific binding conditions (buffer, temperature, ionic strength).

-

Partitioning: The RNAP-aptamer complexes are separated from the unbound ssDNA sequences. Common methods include nitrocellulose filter binding, affinity chromatography using tagged RNAP, or magnetic bead-based separation.

-

Elution: The bound ssDNA molecules are eluted from the RNAP.

-

Amplification: The eluted ssDNA is amplified by PCR using primers complementary to the constant regions.

-

ssDNA Generation: The double-stranded PCR product is converted back to ssDNA for the next round of selection. This can be achieved through methods like asymmetric PCR or enzymatic digestion of one strand.

-

Iterative Rounds: The process is repeated for multiple rounds (typically 8-15), with increasing selection pressure (e.g., lower target concentration, stringent washing) to enrich for high-affinity binders.

-

Sequencing and Characterization: The enriched pool of ssDNA is sequenced, and individual aptamer candidates are synthesized and characterized for their binding and inhibitory properties.

In Vitro Transcription Inhibition Assay

This assay is crucial for quantifying the inhibitory effect of the selected DNA aptamers on RNA polymerase activity.

Experimental Workflow for In Vitro Transcription Inhibition Assay

Caption: Workflow for In Vitro Transcription Inhibition Assay.

Detailed Protocol for In Vitro Transcription Inhibition Assay:

-

Reaction Setup: A reaction mixture is prepared containing transcription buffer (e.g., Tris-HCl, MgCl2, DTT, spermidine), the DNA template with a specific promoter (e.g., T7 promoter), and ribonucleoside triphosphates (NTPs), including one radioactively labeled NTP (e.g., [α-32P]UTP) for transcript visualization.

-

Pre-incubation: Purified RNA polymerase is pre-incubated with varying concentrations of the DNA aptamer for a specific time (e.g., 10-15 minutes) at the optimal temperature to allow for binding.

-

Transcription Initiation: The transcription reaction is initiated by adding the DNA template and NTP mixture to the pre-incubated RNAP-aptamer solution.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at the optimal temperature for the specific RNA polymerase.

-

Quenching: The reaction is stopped by adding a quenching solution, typically containing formamide and EDTA, which denatures the proteins and chelates Mg2+ ions necessary for transcription.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The intensity of the bands corresponding to the full-length transcript is quantified using densitometry.

-

IC50 Determination: The percentage of inhibition is calculated for each aptamer concentration relative to a no-aptamer control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the aptamer concentration and fitting the data to a dose-response curve.

Binding Affinity Assays

Determining the dissociation constant (Kd) provides a measure of the binding affinity between the DNA aptamer and the RNA polymerase.

Commonly used methods include:

-

Filter Binding Assay: This technique relies on the principle that proteins bind to nitrocellulose membranes, while nucleic acids do not. A radiolabeled DNA aptamer is incubated with varying concentrations of the RNA polymerase. The mixture is then passed through a nitrocellulose filter. The amount of radioactivity retained on the filter is proportional to the amount of aptamer bound to the polymerase. The Kd can be calculated by plotting the fraction of bound aptamer against the protein concentration.

-

Electrophoretic Mobility Shift Assay (EMSA): This method, also known as a gel shift assay, is based on the difference in the electrophoretic mobility of a free nucleic acid versus a protein-nucleic acid complex. A labeled DNA aptamer is incubated with the RNA polymerase and then run on a non-denaturing polyacrylamide gel. The formation of the RNAP-aptamer complex results in a slower migrating band (a "shift") compared to the free aptamer. The Kd can be estimated by quantifying the fraction of shifted aptamer at different protein concentrations.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events. The RNA polymerase is immobilized on a sensor chip, and a solution containing the DNA aptamer is flowed over the surface. The binding of the aptamer to the polymerase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method can be used to determine both the on-rate (ka) and off-rate (kd) of the interaction, from which the Kd can be calculated (Kd = kd/ka).

Conclusion and Future Directions

DNA aptamers represent a promising class of molecules for the targeted inhibition of RNA polymerase. Their high specificity, ease of chemical synthesis, and low immunogenicity make them attractive candidates for both therapeutic development and as tools for basic research. The methodologies of SELEX, coupled with rigorous biophysical and biochemical characterization, provide a robust framework for the discovery and optimization of potent DNA aptamer-based inhibitors.

Future research in this area will likely focus on:

-

The development of modified DNA aptamers with enhanced stability and pharmacokinetic properties for in vivo applications.

-

The use of cell-SELEX to identify aptamers that can inhibit RNA polymerase in a cellular context.

-

The structural elucidation of RNAP-aptamer complexes to provide a deeper understanding of the inhibitory mechanisms and to guide the rational design of next-generation inhibitors.

This technical guide provides a foundational understanding of the principles and methodologies involved in the study of DNA aptamers as RNA polymerase inhibitors. As the field of molecular programming and aptamer technology continues to advance, we can anticipate the emergence of novel and highly effective DNA-based regulators of gene expression.

References

An In-depth Technical Guide on MC-VC-Pabc-DNA31 for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window. This technical guide provides a comprehensive overview of MC-VC-Pabc-DNA31, a sophisticated ADC platform employing a potent RNA polymerase inhibitor, DNA31, as its cytotoxic payload. The guide will delve into the core components of this system: the monoclonal antibody (mAb), the cleavable linker system (MC-VC-Pabc), and the DNA31 payload. A detailed examination of the mechanism of action, from cellular binding and internalization to payload release and induction of apoptosis, will be presented. This document also outlines key experimental protocols for the evaluation of ADCs and summarizes the current, albeit limited, understanding of this specific conjugate.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only the cancer cells, thus minimizing side effects.[1] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of tumor cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]

The this compound system is an advanced ADC construct that leverages a clinically validated linker technology with a novel and highly potent payload.

Core Components of the this compound ADC

The Monoclonal Antibody (Targeting Vehicle)

The monoclonal antibody (mAb) component of an ADC is responsible for its specificity. It is engineered to recognize and bind to a tumor-associated antigen (TAA) that is ideally overexpressed on the surface of cancer cells with limited expression on healthy tissues. The choice of the target antigen is critical for the success of an ADC and is dependent on the cancer type being targeted.

The MC-VC-Pabc Linker (Payload Delivery System)

The linker is a critical element that connects the antibody to the cytotoxic payload. It must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. The MC-VC-Pabc linker is a protease-cleavable linker system that has been extensively used in clinically approved and investigational ADCs.[2]

-

MC (Maleimidocaproyl): This component provides a stable covalent bond to the antibody, typically through the thiol group of a cysteine residue.

-

VC (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.

-

PABC (p-aminobenzoyloxycarbonyl): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes, ensuring the efficient and traceless release of the active payload.

The DNA31 Payload (Cytotoxic Agent)

DNA31 is a potent inhibitor of RNA polymerase.[3] By inhibiting this essential enzyme, DNA31 disrupts the transcription of DNA into RNA, leading to a cascade of events that ultimately results in cell cycle arrest and apoptosis. Payloads that target fundamental cellular processes such as transcription are often effective against a broad range of cancer cell types.

Mechanism of Action

The therapeutic effect of an ADC based on the this compound platform is achieved through a multi-step process:

-

Circulation and Targeting: The ADC is administered intravenously and circulates throughout the body. The monoclonal antibody component guides the ADC to the tumor site and facilitates binding to the target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle within the cell that contains various degradative enzymes.

-

Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Valine-Citrulline dipeptide of the linker.

-

Payload Release: The cleavage of the VC dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released DNA31 binds to RNA polymerase, inhibiting transcription and leading to cell death.

Quantitative Data

While specific preclinical and clinical data for an ADC utilizing the this compound drug-linker is not extensively available in the public domain, the following tables present a framework for the types of quantitative data that are critical for the evaluation of such a therapeutic. The values presented are hypothetical and for illustrative purposes only, based on typical data for ADCs with similar mechanisms of action.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free DNA31 |

| Cancer Cell Line A | High | 0.5 | 0.01 |

| Cancer Cell Line B | Medium | 5 | 0.01 |

| Cancer Cell Line C | Low/Negative | >1000 | 0.01 |

| Normal Cell Line | Negative | >1000 | 0.01 |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Model A (High Antigen) | Vehicle Control | - | 0 | 0/10 |

| ADC | 1 | 60 | 2/10 | |

| ADC | 3 | 95 | 8/10 | |

| Model B (Low Antigen) | Vehicle Control | - | 0 | 0/10 |

| ADC | 3 | 20 | 0/10 |

Table 3: Pharmacokinetic Parameters in Rodents

| Analyte | Half-life (t½) (hours) | Clearance (CL) (mL/hr/kg) | Volume of Distribution (Vd) (L/kg) |

| Total Antibody | 300 | 0.2 | 0.05 |

| ADC | 250 | 0.3 | 0.06 |

| Free DNA31 | 2 | 10 | 1.5 |

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound drug-linker is a multi-step process that involves the sequential coupling of the individual components. While a detailed, publicly available protocol for this specific conjugate is not available, the general steps would include:

-

Synthesis of the VC-Pabc moiety: This involves the coupling of Fmoc-protected Valine and Citrulline, followed by coupling to the p-aminobenzyl alcohol spacer.

-

Attachment of the payload (DNA31): The DNA31 molecule is conjugated to the PABC spacer, often through a carbamate linkage.

-

Introduction of the Maleimidocaproyl (MC) group: The MC group is added to the N-terminus of the dipeptide to enable conjugation to the antibody.

-

Purification and characterization: Each intermediate and the final product are purified by chromatography and characterized by techniques such as NMR and mass spectrometry.

Antibody-Drug Conjugation

The this compound is conjugated to the monoclonal antibody through the maleimide group, which reacts with free thiol groups on the antibody. These thiol groups are typically generated by the partial reduction of interchain disulfide bonds in the antibody's hinge region.

-

Antibody Reduction: The antibody is treated with a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), under controlled conditions to generate a specific number of free thiols.

-

Conjugation Reaction: The drug-linker is added to the reduced antibody in a specific molar ratio and allowed to react.

-

Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and antibody, as well as any aggregates. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

-

Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC in killing cancer cells.

-

Cell Seeding: Cancer cells with varying levels of target antigen expression are seeded in 96-well plates.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Efficacy Study (Xenograft Model)

These studies are conducted to evaluate the anti-tumor activity of the ADC in a living organism.

-

Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a specific size.

-

Treatment: The mice are randomized into groups and treated with the ADC, vehicle control, or other control articles via intravenous injection.

-

Tumor Measurement: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated, and survival curves may also be generated.

Visualizations

Caption: Mechanism of action of an this compound ADC.

Caption: Structure and cleavage mechanism of the MC-VC-Pabc linker.

Conclusion

The this compound platform represents a promising strategy for the targeted delivery of a potent RNA polymerase inhibitor to cancer cells. The well-characterized and clinically validated MC-VC-Pabc linker provides a reliable mechanism for intracellular payload release. While specific preclinical data for an ADC utilizing DNA31 is not yet widely published, the known mechanisms of its components suggest a high potential for efficacy. Further research and publication of preclinical and clinical data will be crucial to fully elucidate the therapeutic potential and safety profile of ADCs based on this innovative technology. This guide provides a foundational understanding for researchers and drug developers interested in this and similar ADC technologies.

References

An In-depth Technical Guide to the Bystander Effect of DNA-Damaging Payloads

Disclaimer: The term "DNA31 payload" does not correspond to a specifically identified agent in the provided research. This guide will, therefore, focus on the well-documented bystander effect of DNA-damaging payloads used in therapies such as antibody-drug conjugates (ADCs).

Introduction

The bystander effect, in the context of cancer therapy, describes the ability of a cytotoxic agent to kill not only the target cancer cells but also neighboring, untargeted cells.[1] This phenomenon is particularly crucial for overcoming tumor heterogeneity, where not all cancer cells may express the target antigen for a directed therapy like an ADC.[][3] For DNA-damaging payloads, the bystander effect is a key feature that can enhance the therapeutic efficacy of the treatment.[4] This guide provides a technical overview of the mechanisms, signaling pathways, and experimental evaluation of the bystander effect mediated by DNA-damaging payloads.

The bystander effect can occur through two primary mechanisms: the release of the payload before ADC internalization or the diffusion of the payload from the target cell after internalization and processing.[] The physicochemical properties of the payload, such as its ability to permeate cell membranes, and the nature of the linker connecting the payload to the antibody, are critical determinants of the extent of the bystander effect.

Mechanisms of the Bystander Effect with DNA-Damaging Payloads

The bystander killing effect of DNA-damaging payloads is contingent on the payload's ability to travel from the targeted, antigen-positive (Ag+) cell to a neighboring, potentially antigen-negative (Ag-) cell. This process involves several key steps:

-

ADC Binding and Internalization: The ADC binds to a specific antigen on the surface of the target cancer cell and is subsequently internalized, typically through endocytosis.

-

Payload Release: Inside the target cell, the linker connecting the antibody to the payload is cleaved, releasing the active DNA-damaging agent. For a bystander effect to occur, a cleavable linker is generally required.

-

Payload Diffusion: The released payload, if it possesses suitable physicochemical properties (e.g., neutrality, moderate hydrophobicity), can diffuse across the cell membrane of the target cell into the extracellular space.

-

Uptake by Bystander Cells: The diffused payload can then be taken up by neighboring bystander cells, regardless of their antigen expression status.

-

Induction of DNA Damage: Once inside the bystander cell, the payload exerts its cytotoxic effect by damaging the cell's DNA, leading to cell death.

Some payloads can be released extracellularly, where enzymes in the tumor microenvironment cleave the linker, allowing the payload to enter surrounding cells without the initial ADC internalization step in the primary target cell.

Signaling Pathways in Bystander Cells

The induction of DNA damage in bystander cells by a diffused payload triggers a cascade of intracellular signaling pathways, collectively known as the DNA Damage Response (DDR). While the initial trigger is the payload itself, some studies on radiation-induced bystander effects suggest that signals from the targeted cells, such as reactive oxygen species (ROS) and cytokines, can also initiate stress responses in neighboring cells.

A proposed signaling pathway in a bystander cell exposed to a DNA-damaging agent is as follows:

-

DNA Damage Recognition: The presence of DNA lesions, such as double-strand breaks (DSBs), is detected by sensor proteins.

-

Signal Transduction: This recognition activates a signaling cascade involving kinases that phosphorylate downstream targets.

-

Effector Activation: Effector proteins are then activated to carry out cellular responses, which can include:

-

Cell Cycle Arrest: To allow time for DNA repair.

-

Apoptosis: If the DNA damage is too severe to be repaired.

-

DNA Repair: Activation of various DNA repair mechanisms.

-

The diagram below illustrates a generalized signaling pathway in a bystander cell following DNA damage.

Caption: Generalized signaling pathway in a bystander cell.

Experimental Protocols

Several in vitro methods are commonly used to investigate and quantify the bystander effect of ADC payloads.

1. Co-culture Bystander Assay

This assay directly measures the effect of a payload released from target cells on bystander cells within the same culture.

-

Objective: To determine if an ADC can induce killing of antigen-negative cells when co-cultured with antigen-positive cells.

-

Methodology:

-

Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded together in a 96-well plate. The Ag- cells are often labeled with a fluorescent marker (e.g., GFP) to distinguish them from the Ag+ cells. Different ratios of Ag+ to Ag- cells can be used.

-

ADC Treatment: The co-culture is treated with the ADC at a concentration known to be cytotoxic to the Ag+ cells but minimally affecting the Ag- cells directly.

-

Incubation: The plate is incubated for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Quantification of Cell Viability: The viability of the Ag- cell population is assessed. This can be done by measuring the fluorescence of the labeled cells. The total cell viability can be measured using assays like the MTT assay.

-

-

Expected Outcome: A reduction in the number of viable Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.

2. Conditioned Medium Transfer Assay

This method assesses whether cytotoxic factors are released into the culture medium from the target cells.

-

Objective: To determine if soluble factors (including the payload) released from ADC-treated Ag+ cells can kill Ag- cells.

-

Methodology:

-

Treatment of Ag+ Cells: A culture of Ag+ cells is treated with the ADC.

-

Collection of Conditioned Medium: After a suitable incubation period, the culture medium, which now contains any released payload or signaling molecules, is collected. The medium is centrifuged to remove any detached cells.

-

Treatment of Ag- Cells: The conditioned medium is transferred to a culture of Ag- cells.

-

Incubation and Viability Assessment: The Ag- cells are incubated with the conditioned medium, and their viability is assessed at various time points.

-

-

Expected Outcome: A decrease in the viability of Ag- cells treated with conditioned medium from ADC-exposed Ag+ cells suggests a bystander effect mediated by soluble factors.

The workflow for these experimental protocols is illustrated below.

Caption: In vitro experimental workflows.

Quantitative Data on Bystander Effects

The following tables summarize quantitative data from studies on the bystander effect, primarily focusing on DNA-damaging agents and related cytotoxic payloads.

Table 1: Cellular Dimensions for Dosimetry Calculations

| Cell Line | Cell Diameter (μm) | Nuclear Diameter (μm) | Reference |

| MDA-MB-231 | 12.4 ± 0.1 | 7.1 ± 0.1 | |

| MCF-7 | 14.2 ± 0.1 | 8.9 ± 0.5 |

Table 2: Bystander Cytotoxicity of T-vc-MMAE in Co-culture

ADC concentration was chosen to be above the IC90 for Ag+ cells and below the IC50 for Ag- cells.

| Co-culture System (Ag- : Ag+) | % of Ag+ Cells | Bystander Killing of Ag- Cells | Reference |

| GFP-MCF7 : N87 | Increasing fraction | Increased bystander killing of GFP-MCF7 cells |

Table 3: Bystander Effect of T-DM1 and T-MMAE in HER2+/HER2- Co-culture

| ADC (1 nM) | % Ag+ Cells for Bystander Toxicity | Outcome on Ag- Cells | Reference |

| T-DM1 | Not observed even at 90% | No toxicity, faster growth | |

| T-Maytansine | 90% | Bystander toxicity begins | |

| T-MMAE | 50% | Near complete cell death |

Factors Influencing the Bystander Effect

The efficiency of the bystander effect is not solely dependent on the payload but is influenced by a combination of factors related to the ADC's design and the tumor microenvironment.

Caption: Factors influencing the bystander effect.

Conclusion

The bystander effect is a critical attribute of DNA-damaging payloads in advanced cancer therapies like ADCs, enabling the eradication of untargeted cancer cells and potentially overcoming tumor heterogeneity. The efficiency of this effect is a multifactorial phenomenon governed by the physicochemical properties of the payload, the design of the linker, and the characteristics of the tumor microenvironment. A thorough understanding and quantitative evaluation of the bystander effect, through robust experimental protocols, are essential for the rational design and optimization of next-generation ADCs with improved therapeutic indices. Future research will likely focus on fine-tuning payload and linker chemistry to maximize the bystander effect while minimizing off-target toxicities.

References

DNA31-Type Payloads: A Technical Guide for a Novel Class of DNA-Damaging Agents in Antibody-Drug Conjugates

Disclaimer: The term "DNA31" does not correspond to a known, specific payload for Antibody-Drug Conjugates (ADCs) in publicly available scientific literature. This technical guide utilizes the concept of a hypothetical, novel DNA-damaging agent, referred to as a "DNA31-type payload," to provide a representative and in-depth overview for researchers, scientists, and drug development professionals. The information presented is synthesized from established principles and data from various DNA-interacting ADC payloads.

Introduction to DNA-Targeting ADC Payloads

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. While early ADCs utilized payloads targeting microtubules, there is a growing interest in agents that act directly on DNA.[1][2] DNA-damaging payloads offer several potential advantages, including efficacy against non-dividing or slow-dividing cancer cells and the ability to overcome resistance mechanisms associated with other drug classes.[] These payloads can induce cell death through various mechanisms, such as DNA alkylation, crosslinking, or inhibition of essential enzymes like topoisomerases.[2]

A "DNA31-type payload" is conceptualized here as a novel synthetic molecule designed to bind to the minor groove of DNA and induce double-strand breaks, leading to cell cycle arrest and apoptosis. Its high potency necessitates its delivery via an ADC to minimize systemic toxicity.

Mechanism of Action of DNA31-Type Payloads

The proposed mechanism of action for a DNA31-type payload involves a sequence of events initiated by the binding of the ADC to its target antigen on the cancer cell surface.

Caption: Proposed mechanism of action for a DNA31-type ADC.

The ADC first binds to a specific tumor-associated antigen on the cancer cell surface. This complex is then internalized, typically through endocytosis. Following internalization, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DNA31 payload. The released payload can then translocate to the nucleus, bind to DNA, and induce damage, ultimately leading to apoptotic cell death.

Signaling Pathway

Upon induction of DNA double-strand breaks by a DNA31-type payload, the DNA Damage Response (DDR) pathway is activated. This intricate signaling network is crucial for maintaining genomic integrity.

References

Foundational Research on RNA Polymerase Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription of genetic information from DNA to RNA is a fundamental process for cell survival and proliferation. In eukaryotic cells, this process is carried out by three distinct RNA polymerases (Pol): Pol I, Pol II, and Pol III. Cancer cells, characterized by their rapid growth and proliferation, exhibit a heightened dependency on the transcriptional machinery to meet the demands of increased protein synthesis and ribosome biogenesis. This dependency presents a therapeutic window for the development of inhibitors targeting RNA polymerases as a strategy to selectively impede tumor growth. This technical guide provides an in-depth overview of the foundational research on RNA polymerase inhibitors in oncology, with a focus on their core mechanisms, quantitative data, key experimental protocols, and associated signaling pathways.

RNA Polymerase I: The Ribosome Production Engine as a Therapeutic Target

RNA Polymerase I is solely responsible for the transcription of ribosomal RNA (rRNA) genes, a rate-limiting step in the production of ribosomes. Cancer cells often have an upregulated rate of ribosome biogenesis to support their high demand for protein synthesis.[1][2] Inhibition of Pol I transcription disrupts this process, leading to nucleolar stress and subsequent activation of tumor suppressor pathways.[2]

Key RNA Polymerase I Inhibitors

Several small molecules have been identified as potent and selective inhibitors of Pol I transcription.

| Inhibitor | Target | Mechanism of Action | Selectivity | Reference |

| CX-5461 | RNA Polymerase I | Prevents the formation of the Pol I pre-initiation complex by interfering with the interaction between SL-1 and Pol I.[1] | Over 200-fold more selective for Pol I over Pol II.[1] | |

| BMH-21 | RNA Polymerase I | An intercalating agent that preferentially binds to GC-rich rDNA, leading to the disassembly of the Pol I complex at the promoter. | Inhibits Pol I without inducing a global DNA damage response. | |

| PMR-116 | RNA Polymerase I | A second-generation inhibitor with improved chemical properties and higher efficiency compared to CX-5461. | (Data not publicly available) | |

| CX-3543 (Quarfloxin) | RNA Polymerase I | Dissociates Nucleolin from the Pol I transcription machinery, blocking elongation. | Selective for rRNA transcription; does not affect Pol II-driven transcription, DNA, or protein synthesis. |

Quantitative Data for RNA Polymerase I Inhibitors

The following table summarizes the inhibitory concentrations of key Pol I inhibitors across various cancer cell lines.

| Inhibitor | Cancer Cell Line(s) | Assay Type | IC50/GI50 Value(s) | Reference(s) |

| CX-5461 | Various cancer cell lines | Cell Proliferation | <100 nM | |

| Hematological malignancy cell lines | Cell Growth Inhibition | 11 nM (MV4;11), 13 nM (SR) | ||

| Breast cancer cell lines | Cell Viability (MTS) | ~1.5 µM to 11.35 µM | ||

| 50 cancer cell lines | Growth Inhibition (GIC50) | Median: 147 nM (range 3–5500 nM) | ||

| Osteosarcoma cell lines | Growth Inhibition (GIC50) | 33–188 nM | ||

| BMH-21 | NCI60 cancer cell lines | Growth Inhibition (GI50) | Mean: 160 nM | |

| TP53 wild-type cell lines (NCI60) | Growth Inhibition (GI50) | 110 nM | ||

| TP53 mutant cell lines (NCI60) | Growth Inhibition (GI50) | 205 nM |

Signaling Pathways and Mechanisms of Action

Inhibition of Pol I transcription triggers a cellular stress response known as nucleolar stress. This leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest or apoptosis. In p53-deficient cancers, Pol I inhibition can still induce cell cycle arrest through ATM/ATR-mediated signaling.

RNA Polymerase II: Targeting the Engine of Oncogene Expression

RNA Polymerase II is responsible for transcribing all protein-coding genes (mRNAs) and a variety of non-coding RNAs. In cancer, the overexpression of oncogenes is a common driver of tumorigenesis, making Pol II an attractive therapeutic target. Inhibitors of Pol II can globally suppress transcription, leading to the depletion of short-lived oncoproteins and cell cycle regulators, ultimately inducing apoptosis.

Key RNA Polymerase II Inhibitors

Many Pol II inhibitors function indirectly by targeting associated factors, such as cyclin-dependent kinases (CDKs) that are essential for transcriptional initiation and elongation.

| Inhibitor | Primary Target(s) | Mechanism of Action | Reference(s) |

| Flavopiridol | CDK9 | Inhibits the Positive Transcription Elongation Factor b (P-TEFb), which is required for productive transcriptional elongation by Pol II. | |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | A broad-spectrum CDK inhibitor that blocks transcription by inhibiting CDK7 and CDK9. | |

| Triptolide | XPB (a subunit of TFIIH) | Covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to its degradation and inhibition of Pol II transcription initiation. | |

| Actinomycin D | DNA | Intercalates into DNA, physically obstructing the progression of RNA polymerase II. |

Quantitative Data for RNA Polymerase II Inhibitors

The following table presents the inhibitory concentrations for prominent Pol II inhibitors.

| Inhibitor | Target(s) | Assay Type | IC50/Ki Value(s) | Reference(s) |

| Flavopiridol | CDK9 | Kinase Assay | Ki: 3 nM | |

| CDK1, CDK2, CDK4, CDK6, CDK7 | Kinase Assay | IC50: 20-300 nM | ||

| Roscovitine | CDK1/cyclin B | Kinase Assay | IC50: 0.65 µM | |

| CDK2/cyclin A, CDK2/cyclin E | Kinase Assay | IC50: 0.7 µM | ||

| CDK5/p25 | Kinase Assay | IC50: 0.16 µM | ||

| CDK7/cyclin H | Kinase Assay | IC50: 0.46 µM | ||

| CDK9/cyclin T1 | Kinase Assay | IC50: 0.60 µM | ||

| Various cancer cell lines | Cell Cycle Arrest | Average IC50: ~15 µM |

Signaling Pathways and Mechanisms of Action

Inhibitors targeting Pol II-associated kinases like CDK9 block the transition from transcription initiation to productive elongation. This leads to a global decrease in mRNA synthesis, particularly affecting the expression of genes with short half-lives, including many oncogenes and anti-apoptotic proteins.

RNA Polymerase III: A Novel Frontier in Cancer Therapy

RNA Polymerase III synthesizes short, non-coding RNAs, including transfer RNAs (tRNAs) and 5S rRNA, which are essential components of the protein synthesis machinery. Similar to Pol I, the activity of Pol III is often elevated in cancer cells to support their increased translational capacity. Inhibition of Pol III can augment the anti-cancer effects of other therapies.

Key RNA Polymerase III Inhibitors

The development of selective Pol III inhibitors is an emerging area of research.

| Inhibitor | Target | Mechanism of Action | Reference(s) |

| ML-60218 | RNA Polymerase III | A broad-spectrum inhibitor of Pol III. |

Quantitative Data for RNA Polymerase III Inhibitors

| Inhibitor | Organism/Cell Type | Assay Type | IC50 Value(s) | Reference(s) |

| ML-60218 | Human | In vitro transcription | 27 µM | |

| Saccharomyces cerevisiae | In vitro transcription | 32 µM |

Signaling Pathways and Mechanisms of Action

Inhibition of Pol III can enhance the cytotoxic effects of cytokines like TNFα by blocking TNFα-induced cell proliferation and epithelial-mesenchymal transition (EMT). This may be mediated, in part, by reduced NF-κB activation.

Key Experimental Protocols

In Vitro RNA Polymerase Transcription Assay

This assay directly measures the enzymatic activity of a specific RNA polymerase in the presence of an inhibitor to determine its potency (e.g., IC50).

Objective: To quantify the inhibitory effect of a compound on RNA polymerase activity.

Materials:

-

Purified RNA Polymerase (I, II, or III)

-

DNA template containing the appropriate promoter sequence (e.g., rDNA for Pol I)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Transcription buffer (containing salts, MgCl₂, DTT)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Filter paper and filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing transcription buffer, DNA template, and non-radiolabeled rNTPs.

-

Add varying concentrations of the test compound to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the transcription reaction by adding the purified RNA polymerase and the radiolabeled rNTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Precipitate the newly synthesized radiolabeled RNA by adding cold TCA.

-

Collect the precipitated RNA on a filter membrane via vacuum filtration.

-

Wash the filter to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Objective: To assess the effect of an RNA polymerase inhibitor on cancer cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTS reagent (containing a tetrazolium salt)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include untreated and vehicle-treated controls.

-

Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by an RNA polymerase inhibitor.

Materials:

-

Cancer cell line

-

Test compound

-

Flow cytometer

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Conclusion

Targeting RNA polymerases represents a promising strategy in oncology due to the heightened reliance of cancer cells on the transcriptional machinery. Inhibitors of Pol I, Pol II, and Pol III have demonstrated significant anti-tumor activity in preclinical models, and some have advanced to clinical trials. The continued development of more selective and potent inhibitors, guided by a deep understanding of their mechanisms of action and the application of robust experimental protocols, holds the potential to deliver novel and effective cancer therapies. This guide provides a foundational overview to aid researchers and drug developers in this critical area of oncology research.

References

Methodological & Application

Application Note: Synthesis and Characterization of a MC-VC-Pabc-DNA31 Antibody Conjugate

For Research Use Only.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. This application note provides a detailed protocol for the conjugation of a drug-linker complex, MC-VC-Pabc-DNA31, to a monoclonal antibody. The MC-VC-Pabc linker is a well-established system in ADC development, comprising a maleimidocaproyl (MC) group for antibody attachment, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl carbamate (PABC) spacer.[1][2] In the specified complex, this linker is attached to DNA31, a potent RNA polymerase inhibitor.[3][4][5]

This protocol details the conjugation of the maleimide-functionalized linker to the antibody via cysteine residues. The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol groups, which then react with the maleimide group of the this compound complex to form a stable thioether bond. Following the conjugation reaction, the resulting antibody conjugate is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation.

This document is intended for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for therapeutic or research applications.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Monoclonal Antibody (e.g., IgG1) | User-defined | - |

| This compound | MedChemExpress | HY-128897 |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 20491 |

| L-Cysteine | Sigma-Aldrich | C7352 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Amicon® Ultra Centrifugal Filters (10 kDa MWCO) | Millipore | UFC901024 |

| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher | 89882 |

| SEC-HPLC Column (e.g., TSKgel G3000SWxl) | Tosoh Bioscience | 08541 |

| Hydrophobic Interaction Chromatography (HIC) Column | User-defined | - |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

Experimental Protocols

Antibody Preparation and Reduction

This protocol assumes a starting antibody concentration of 5-10 mg/mL.

-

Buffer Exchange: Prepare the antibody in a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filter to remove any amine-containing buffers like Tris.

-

Concentration Adjustment: Adjust the antibody concentration to 10 mg/mL in PBS.

-

Reduction of Interchain Disulfides:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a molar excess of TCEP to the antibody solution. A typical starting point is 2.5 equivalents of TCEP per antibody molecule to achieve a DAR of approximately 4. This ratio may require optimization depending on the specific antibody.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

Conjugation of this compound to the Antibody

-

Prepare the Drug-Linker Solution: Dissolve the this compound in DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add the dissolved this compound to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2.0 equivalents relative to the amount of TCEP used.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Quenching the Reaction: Add a 5 to 10-fold molar excess of L-cysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 15-20 minutes at room temperature.

Purification of the Antibody Conjugate

-

Removal of Unconjugated Drug-Linker: Purify the resulting antibody conjugate using a desalting column or centrifugal filtration (10 kDa MWCO) to remove excess, unreacted this compound and quenching agent.

-

Buffer Exchange: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

-

Sterile Filtration: Filter the final conjugate solution through a 0.22 µm sterile filter for long-term storage.

Characterization of the Antibody Conjugate

Thorough characterization is essential to ensure the quality and consistency of the synthesized antibody conjugate.

| Parameter | Method | Typical Results |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Monomer peak >95% |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (LC-MS) | Average DAR of 3.5 - 4.0 |

| Concentration | UV-Vis Spectroscopy (A280) | - |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% |

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity of the conjugate and quantify the presence of high molecular weight species (aggregates).

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates antibody species based on the number of conjugated drug-linker molecules, allowing for the determination of the drug-to-antibody ratio (DAR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm

-

Analysis: Peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are integrated. The average DAR is calculated as a weighted average of the different species.

Diagrams

References

Application Note: Conjugation of MC-VC-PABC-DNA31 to a Monoclonal Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3][4] This document provides a detailed protocol for the conjugation of a specific drug-linker, MC-VC-PABC-DNA31, to a monoclonal antibody.

The components of this system are:

-

Monoclonal Antibody (mAb): Provides targeting specificity to a tumor-associated antigen.

-

MC-VC-PABC Linker: A clinically validated linker system.[5]

-

MC (Maleimidocaproyl): A spacer that connects to the antibody via a stable thioether bond.

-

VC (Valine-Citrulline): A dipeptide motif designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon VC cleavage, rapidly releases the payload in its active form.

-

-

DNA31 Payload: A potent cytotoxic agent. While "DNA31" is not a universally recognized public name, it is described as a potent RNA polymerase inhibitor. This protocol is generally applicable to similar DNA-interacting agents designed for ADC development.

This protocol details the partial reduction of the mAb's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation to the maleimide group of the linker, purification of the resulting ADC, and subsequent characterization.

Experimental Protocols

Part 1: Antibody Partial Reduction

This procedure aims to reduce the solvent-accessible interchain disulfide bonds of an IgG antibody, typically yielding eight reactive sulfhydryl (thiol) groups for conjugation.

Materials:

-

Monoclonal Antibody (e.g., IgG1 isotype) at 5-10 mg/mL.

-

Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water).

-

Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators (30 kDa MWCO).

Procedure:

-

Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer. Adjust the mAb concentration to 5-10 mg/mL.

-

TCEP Addition: Prepare a fresh 10 mM TCEP solution. Add a 10-20 fold molar excess of TCEP to the antibody solution. The optimal molar excess may need to be determined empirically for each specific mAb to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Reduction Incubation: Incubate the mixture at 30-37°C for 1-2 hours with gentle agitation.

-

Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP by passing the solution through a desalting column pre-equilibrated with Conjugation Buffer or by using a centrifugal concentrator. This step is critical to prevent TCEP from reacting with the maleimide linker.

Part 2: Conjugation of Reduced Antibody with this compound

Materials:

-

Reduced monoclonal antibody from Part 1.

-

This compound drug-linker.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA).

-

Quenching Solution: 100 mM N-acetylcysteine in water.

Procedure:

-

Drug-Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMA to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a slight molar excess (e.g., 8-10 moles of drug-linker per mole of antibody) of the dissolved drug-linker to the chilled, reduced antibody solution. Add the drug-linker solution dropwise while gently stirring.

-

Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO/DMA) in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.

-

Reaction Incubation: Allow the reaction to proceed at room temperature (or on ice) for 1 hour with gentle mixing. The maleimide group of the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine over the drug-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.

Part 3: ADC Purification and Characterization

Purification:

-

Buffer Exchange: Purify the ADC from unreacted drug-linker and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a 30 kDa cutoff membrane.

-

Final Formulation: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) and sterile filter through a 0.22 µm filter.

Characterization:

-

Protein Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR) Analysis: The average number of drug molecules conjugated per antibody is a critical quality attribute. This can be determined using:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Unconjugated antibody elutes first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated from the integrated peak areas.

-